L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl-
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Overview
Description
L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- is a synthetic compound with potential applications in various fields of science and industry. This compound is derived from L-Mannitol, a naturally occurring sugar alcohol, and has been modified to include additional functional groups that enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- typically involves multiple steps, including protection and deprotection of functional groups, as well as selective reactions to introduce the desired substituents. Common reagents used in the synthesis may include protecting agents like tert-butoxycarbonyl (Boc) groups, and catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original alcohol groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biochemical pathways and interactions.
Medicine: Potential use in drug delivery systems or as a therapeutic agent.
Industry: Applications in materials science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, altering biochemical pathways, or modifying the physical properties of materials. Detailed studies are required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- may include other derivatives of L-Mannitol or compounds with similar functional groups. Examples include:
- L-Mannitol derivatives with different protecting groups.
- Compounds with similar Boc-protected amino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
129491-64-1 |
---|---|
Molecular Formula |
C28H40N2O6 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R,4R,5R)-3,4-dihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C28H40N2O6/c1-27(2,3)35-25(33)29-21(17-19-13-9-7-10-14-19)23(31)24(32)22(18-20-15-11-8-12-16-20)30-26(34)36-28(4,5)6/h7-16,21-24,31-32H,17-18H2,1-6H3,(H,29,33)(H,30,34)/t21-,22-,23-,24-/m1/s1 |
InChI Key |
XEFORNHNQOHGSE-MOUTVQLLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |
Origin of Product |
United States |
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